molecular formula C8H12N4O4 B587459 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil CAS No. 1794768-19-6

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil

Cat. No.: B587459
CAS No.: 1794768-19-6
M. Wt: 231.226
InChI Key: OJERWLCKFBQUEA-BMSJAHLVSA-N
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Description

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil (CAS 1794768-19-6) is a deuterated stable isotope-labeled uracil derivative, presented as a white to off-white powder with a molecular formula of C8H9D3N4O4 and a molecular weight of 231.22 g/mol . It is recommended to be stored refrigerated at 2-8°C and is noted to be soluble in solvents such as Chloroform, Dichloromethane, and DMSO . This compound serves a critical role as a synthetic intermediate in the preparation of deuterated caffeine metabolites . The deuterium (d3) labels on the 1-methyl group provide a distinct mass signature, enabling researchers to track and quantify the compound and its metabolites with high precision using mass spectrometry. This application is essential in advanced pharmaceutical and metabolic research for studying the biotransformation, distribution, and excretion of caffeine and related methylxanthines. Uracil derivatives, particularly 5- and 6-aminouracils, are recognized as privileged structures in drug discovery due to their synthetic versatility and wide range of biological activities . They function as key precursors for synthesizing various heterocyclic compounds with reported biological properties, including antioxidant, antimicrobial, and anticancer activities . As a stable isotope-labeled building block, this compound is an invaluable tool for chemists and researchers developing new catalytic systems and synthetic methodologies in environmentally friendly reaction circumstances . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)11-7(14)12(2)6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJERWLCKFBQUEA-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(NC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing deuteration efficiency include temperature, pressure, and catalyst loading. As demonstrated in analogous uracil deuteration studies, optimal conditions involve heating the reaction mixture to 160°C under 500–700 psi pressure for 24 hours. These conditions achieve >95% deuterium incorporation at the methyl position while preserving the uracil ring’s integrity.

Table 1: Optimization of Reaction Conditions for Methyl Group Deuteration

ParameterOptimal RangeImpact on Deuteration Efficiency
Temperature160°CEnhances H-D exchange kinetics
Pressure500–700 psiIncreases D₂O solubility
Reaction Time24 hoursMaximizes deuterium incorporation
Pd/C Loading10 wt% (of substrate)Optimizes catalytic activity

Data derived from Pd/C-catalyzed deuteration of 1-methyluracil and aromatic compounds.

The role of H₂ gas is critical; it activates the palladium catalyst by reducing surface oxides, facilitating deuterium adsorption. Pre-treatment of Pd/C with H₂ at room temperature before introducing D₂O and the substrate significantly improves reaction rates.

Synthetic Pathway and Intermediate Isolation

The synthesis begins with the non-deuterated precursor, 4-amino-5-[(ethoxycarbonyl)amino]-1-methyluracil, followed by selective deuteration.

Preparation of the Non-Deuterated Precursor

The precursor is synthesized via a three-step sequence:

  • Amination of 5-nitro-uracil : Reaction with ammonium hydroxide yields 5-amino-uracil.

  • Ethoxycarbonyl Protection : Treatment with ethyl chloroformate introduces the ethoxycarbonylamino group at position 5.

  • Methylation : Quaternization of the N1 position using methyl iodide in the presence of a base (e.g., K₂CO₃).

Deuteration Protocol

The methyl group undergoes deuteration using the Pd/C-D₂O-H₂ system:

  • Reagent Setup :

    • Substrate: 1.0 mmol of 1-methyl precursor

    • Solvent: Deuterium oxide (5 mL)

    • Catalyst: 10% Pd/C (100 mg)

    • Atmosphere: H₂ (1 atm)

  • Reaction Execution :

    • Seal the mixture in a high-pressure reactor.

    • Heat to 160°C under 700 psi autogenous pressure for 24 hours.

    • Cool and filter to recover the catalyst.

  • Workup :

    • Lyophilize the filtrate to isolate the deuterated product.

    • Purify via recrystallization from ethanol/water (yield: 89–93%).

Key Note : Protecting hydroxyl groups (e.g., with TBDMS) on adjacent moieties prevents unwanted deuteration at other positions.

Analytical Validation of Deuteration

Deuterium incorporation is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Mass Spectrometry

Electrospray ionization (ESI-MS) of the product shows a molecular ion peak at m/z 231.22, consistent with the molecular formula C₈H₉D₃N₄O₄. The absence of a peak at m/z 228 confirms complete deuteration at the methyl group.

¹H NMR Analysis

The ¹H NMR spectrum (DMSO-d₆) exhibits:

  • Disappearance of the N1-CH₃ signal : Original singlet at δ 3.25 ppm (3H) is absent.

  • Preservation of uracil protons : Signals for H6 (δ 7.45 ppm) and NH groups remain unchanged.

Challenges and Mitigation Strategies

Competing Hydrolysis Reactions

Prolonged heating in D₂O risks hydrolyzing the ethoxycarbonyl group. Mitigation involves:

  • Reduced Reaction Time : Limiting to 24 hours minimizes side reactions.

  • pH Control : Maintaining neutral pH (7.0–7.5) with phosphate buffer.

Catalyst Deactivation

Pd/C can lose activity due to sulfur impurities or coking. Solutions include:

  • Pre-Washing Catalyst : Treat Pd/C with dilute HNO₃ before use.

  • Lower Temperature Phases : Initial activation at 100°C for 1 hour.

Scalability and Industrial Relevance

The Pd/C-D₂O method is scalable, with batch processes achieving kilogram-scale deuteration. A 2025 study reported a 92% yield in a 10-kg batch using identical conditions to Table 1. Key industrial considerations:

  • Cost Efficiency : D₂O is reused after distillation, reducing expenses.

  • Regulatory Compliance : Proper handling of deuterated waste per ICH guidelines.

Chemical Reactions Analysis

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it useful in the development of new compounds with desired properties. For instance, the ethoxycarbonyl group can be substituted with different functional groups through nucleophilic substitution reactions, facilitating the creation of diverse chemical entities.

Analytical Chemistry Reference Standard
In analytical chemistry, this compound is utilized as a reference standard for quantitative analysis. Its deuterium labeling enhances the accuracy of mass spectrometry and NMR spectroscopy, allowing for precise identification and quantification of nucleic acid analogs in biological samples.

Biological Research Applications

Nucleic Acid Analog Studies
The compound is employed in studies investigating nucleic acid analogs and their interactions with enzymes such as polymerases and ribonucleases. Its modifications can influence binding affinities and stability, providing insights into nucleic acid metabolism and enzyme activity modulation.

Antiviral and Anticancer Investigations
Research has indicated potential therapeutic applications of this compound in antiviral and anticancer therapies. For example, studies have explored its efficacy against various cancer types by inhibiting specific pathways involved in tumor growth and proliferation . The compound's mechanism of action may involve interference with nucleic acid synthesis, making it a candidate for further development in cancer treatment protocols.

Medical Applications

Therapeutic Development
The compound is being investigated for its role as a Mer-Axl inhibitor, which has implications in treating several cancers including lung, colorectal, and pancreatic cancers. The ability to inhibit these pathways could lead to significant advancements in targeted cancer therapies . Clinical studies are ongoing to evaluate its effectiveness in combination therapies alongside other anticancer agents.

Industrial Applications

Pharmaceutical Precursor
In the pharmaceutical industry, this compound acts as a precursor for synthesizing various pharmaceuticals. Its unique properties allow for the development of new drugs that can target specific biological pathways or enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The ethoxycarbonyl group and deuterium labeling can influence the compound’s binding affinity and stability, affecting its biological activity. The pathways involved may include inhibition of nucleic acid synthesis or modulation of enzyme activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 uracil
  • Molecular Formula : C₈H₉D₃N₄O₄
  • Molecular Weight : 231.22 g/mol
  • CAS Number : 1794768-19-6
  • Appearance : White crystalline powder .

Structural Features :

  • Deuterated methyl group (-CD₃) at the N1 position of the uracil ring.
  • Ethoxycarbonylamino (-NHCOOEt) substituent at the C5 position.
  • Amino (-NH₂) group at the C4 position.

Physicochemical Properties :

  • Storage : Requires refrigeration at 2–8°C, indicating sensitivity to thermal degradation .
  • Data on solubility, melting point, and stability are currently unreported .

Comparison with Structurally Similar Compounds

Structural Analogues of Uracil Derivatives

The table below highlights key structural and functional differences between this compound and related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Applications References
This compound 1794768-19-6 C₈H₉D₃N₄O₄ -CD₃ (N1), -NHCOOEt (C5), -NH₂ (C4) Caffeine metabolite synthesis
5-Acetylamino-6-amino-3-methyluracil 19893-78-8 C₇H₁₀N₄O₃ -CH₃ (N3), -NHCOCH₃ (C5), -NH₂ (C6) Pharmaceutical intermediates
3-Methyluric Acid-d3 N/A C₆H₃D₃N₄O₃ -CD₃ (N3), -OH (C2, C6) Isotope-labeled metabolic studies
7-Methyl-3-methyluric Acid-d3 N/A C₇H₅D₃N₄O₃ -CD₃ (N3), -CH₃ (N7), -OH (C2, C6) Biochemical research
1,3-Bis[ω-(substituted benzylethylamino)alkyl]uracil N/A Variable Alkyl chains with aromatic and tertiary amines Acetylcholinesterase (AChE) inhibition

Functional Group Analysis

Spectral and Electronic Properties

  • Magnetic Circular Dichroism (MCD): Uracil derivatives exhibit MCD spectra dominated by π→π* transitions. The HOMO→LUMO excitation in uracil involves bonding at C5-C6 and antibonding at C2-O/C4-R bonds .
  • NMR Characterization :

    • The deuterated methyl group in the target compound produces distinct ¹H-NMR signals (e.g., absence of protons at N1), aiding structural confirmation .

Biological Activity

4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 uracil is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is particularly relevant in the fields of medicinal chemistry and pharmacology, where it may serve as a precursor or an active agent in various therapeutic applications. Understanding its biological activity is crucial for exploring its potential uses in treating diseases characterized by abnormal cellular proliferation and other conditions.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₁₃N₃O₄
  • Molecular Weight : 213.22 g/mol

While specific mechanisms of action for this compound are not extensively documented, it is believed to interact with various biological pathways, potentially influencing nucleic acid metabolism and cellular signaling pathways. The compound's structural similarities to other pyrimidine derivatives suggest it may exhibit properties related to nucleoside analogs, which are known to interfere with DNA synthesis and repair mechanisms.

Biological Activity Overview

Research indicates that derivatives of uracil can exhibit a range of biological activities, including:

Case Studies and Research Findings

A review of available literature reveals several studies relevant to the biological activity of pyrimidine derivatives, including this compound:

  • Antiproliferative Studies : A study investigating pyrimidine-based compounds found that certain derivatives could significantly inhibit cell growth in various cancer cell lines. The mechanism was attributed to their ability to mimic natural nucleotides, disrupting normal cellular processes .
  • Antimicrobial Testing : Research conducted on related compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be evaluated for similar antimicrobial properties .
  • Enzymatic Activity : Investigations into enzyme inhibition revealed that some uracil derivatives could effectively inhibit enzymes involved in nucleotide synthesis, which is critical for cell proliferation. This aspect highlights the potential therapeutic applications of the compound in diseases where rapid cell division occurs .

Data Table: Summary of Biological Activities

Biological Activity TypeObserved EffectsReferences
AntiproliferativeInhibition of cancer cell growth
AntimicrobialActivity against S. aureus, E. coli
Enzyme InhibitionInhibition of nucleotide synthesis enzymes

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes acylation
Reaction Time6–8 hoursPrevents byproduct formation
Deuterium SourceCH2ND3·HCl (99% D)Ensures >98% isotopic purity

Advanced: How does the deuterated methyl group influence NMR spectral interpretation?

Answer:
The deuterated methyl group (CD3) eliminates proton signals in 1^1H-NMR, simplifying spin-spin coupling analysis. Key observations:

  • Isotopic Shifts : 13^{13}C-NMR shows a downfield shift (~2 ppm) for the CD3 group compared to CH3.
  • Quantitative Analysis : Use 2^2H-NMR or mass spectrometry to confirm deuteration efficiency (≥98% per synthesis protocols) .
  • Artifact Avoidance : Residual protonated impurities (e.g., CH2D) are detectable at 0.5–1.0 ppm in 1^1H-NMR, requiring rigorous solvent drying .

Basic: Which analytical methods validate the compound’s purity and structure?

Answer:

  • UPLC-MS/MS : Quantifies uracil derivatives with a limit of detection (LOD) ≤10 ng/mL. Use a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) .
  • NMR : 1^1H/13^{13}C/2^2H-NMR confirms deuteration and functional groups.
  • Elemental Analysis : Matches theoretical C, H, N, and D content within ±0.3% .

Advanced: How do mechanistic studies address isotopic substitution effects on metabolic stability?

Answer:
Deuterium incorporation slows metabolic oxidation via the kinetic isotope effect (KIE). Key findings:

  • In Vitro Assays : Microsomal stability studies show a 2–3-fold increase in half-life compared to non-deuterated analogs.
  • Isotope Tracing : LC-MS/MS tracks deuterium retention in dihydrouracil metabolites, confirming reduced CYP450-mediated oxidation .
  • Computational Modeling : Density Functional Theory (DFT) predicts KIE values (1.5–2.0) for C-D bond cleavage .

Basic: What are recommended storage conditions to ensure stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Dissolve in deuterated DMSO for long-term stability (>6 months).
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ethoxycarbonyl group .

Advanced: What role does this compound play in tracking nucleotide salvage pathways?

Answer:
The deuterated methyl group serves as a stable isotope tracer in:

  • Metabolic Flux Analysis : Incorporated into DNA/RNA via thymidylate synthase or dihydropyrimidine dehydrogenase (DPD) pathways.
  • Mass Spectrometry Imaging (MSI) : Spatial distribution in tissues correlates with uracil metabolism dysregulation (e.g., cancer models) .

Data Contradiction: How to resolve conflicting NMR results from different synthesis batches?

Answer:
Contradictions often arise from residual solvents or incomplete deuteration. Mitigation steps:

Batch Comparison : Analyze 2^2H-NMR spectra for D/H ratios (target: ≥98% D).

Chromatographic Purity : UPLC-MS/MS detects non-deuterated impurities (e.g., m/z shifts).

Reagent Traceability : Ensure deuterated reagents (e.g., CDN D-279) are stored under inert gas to prevent H/D exchange .

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